3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride
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Overview
Description
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride is a chemical compound with the molecular formula C11H20ClN and a molecular weight of 201.74 g/mol . This compound is characterized by the presence of an azetidine ring attached to a bicyclo[2.2.1]heptane moiety, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethylamine with azetidine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs . Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways . The azetidine ring and bicyclo[2.2.1]heptane moiety contribute to its unique binding properties and reactivity . The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidine hydrochloride
- 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidine hydrochloride
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings . This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-2-10-3-8(1)4-11(10)5-9-6-12-7-9;/h8-12H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVWADDSYQQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC3CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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